Methyl 3-isocyanatopropanoate
Overview
Description
Methyl 3-isocyanatopropanoate is an organic compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . It appears as a colorless liquid and is known for its use in various organic synthesis reactions . This compound is soluble in ethers and organic solvents but only slightly soluble in water .
Preparation Methods
Methyl 3-isocyanatopropanoate can be synthesized by reacting isocyanate with methyl propionate . The specific steps are as follows:
- Mix the isocyanate with methyl propionate.
- Conduct the reaction at an appropriate temperature, typically requiring the use of a catalyst or an acid-base catalyst .
- After the reaction, extract and purify the target product .
Chemical Reactions Analysis
Methyl 3-isocyanatopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes.
Common reagents and conditions used in these reactions include catalysts, acids, and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-isocyanatopropanoate has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-isocyanatopropanoate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reacting species and the conditions under which the reactions occur .
Comparison with Similar Compounds
Methyl 3-isocyanatopropanoate can be compared with other similar compounds, such as:
Ethyl 3-isocyanatopropanoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-aminopropanoate: Contains an amino group instead of an isocyanate group.
Methyl 3-hydroxypropanoate: Contains a hydroxyl group instead of an isocyanate group.
These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
methyl 3-isocyanatopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTHBWIACSBXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377743 | |
Record name | methyl 3-isocyanatopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50835-77-3 | |
Record name | methyl 3-isocyanatopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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